SR1001
SR1001
SR1001 is a selective RORα and RORγ inverse agonist; suppresses TH17 cell differentiation and inhibits autoimmunity.IC50 value:Target: RORα/RORγ ligandin vitro: SR1001 binds specifically to the ligand-binding domains of RORα and RORγt, inducing a conformational change within the ligand-binding domain that encompasses the repositioning of helix 12 and leads to diminished affinity for co-activators and increased affinity for co-repressors, resulting in suppression of the receptors/' transcriptional activity. SR1001 inhibited the development of murine T(H)17 cells, as demonstrated by inhibition of interleukin-17A gene expression and protein production. Furthermore, SR1001 inhibited the expression of cytokines when added to differentiated murine or human T(H)17 cells [1]. SR1001 reduced the interaction of a coactivator TRAP220 NR box 2 peptide with RORγ in a dose dependent manner(IC50=117 nM) [1].in vivo: SR1001 was a RORα inverse agonist eliminated the circadian pattern of expression of CS mRNA in mice [2].
Brand Name:
Vulcanchem
CAS No.:
1335106-03-0
VCID:
VC0002571
InChI:
InChI=1S/C15H13F6N3O4S2/c1-7-11(29-12(22-7)23-8(2)25)30(27,28)24-10-5-3-9(4-6-10)13(26,14(16,17)18)15(19,20)21/h3-6,24,26H,1-2H3,(H,22,23,25)
SMILES:
CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O
Molecular Formula:
C15H13F6N3O4S2
Molecular Weight:
477.396
SR1001
CAS No.: 1335106-03-0
Inhibitors
VCID: VC0002571
Molecular Formula: C15H13F6N3O4S2
Molecular Weight: 477.396
CAS No. | 1335106-03-0 |
---|---|
Product Name | SR1001 |
Molecular Formula | C15H13F6N3O4S2 |
Molecular Weight | 477.396 |
IUPAC Name | N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C15H13F6N3O4S2/c1-7-11(29-12(22-7)23-8(2)25)30(27,28)24-10-5-3-9(4-6-10)13(26,14(16,17)18)15(19,20)21/h3-6,24,26H,1-2H3,(H,22,23,25) |
Standard InChIKey | OZBSSKGBKHOLGA-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
Appearance | Assay:≥98%A crystalline solid |
Description | SR1001 is a selective RORα and RORγ inverse agonist; suppresses TH17 cell differentiation and inhibits autoimmunity.IC50 value:Target: RORα/RORγ ligandin vitro: SR1001 binds specifically to the ligand-binding domains of RORα and RORγt, inducing a conformational change within the ligand-binding domain that encompasses the repositioning of helix 12 and leads to diminished affinity for co-activators and increased affinity for co-repressors, resulting in suppression of the receptors/' transcriptional activity. SR1001 inhibited the development of murine T(H)17 cells, as demonstrated by inhibition of interleukin-17A gene expression and protein production. Furthermore, SR1001 inhibited the expression of cytokines when added to differentiated murine or human T(H)17 cells [1]. SR1001 reduced the interaction of a coactivator TRAP220 NR box 2 peptide with RORγ in a dose dependent manner(IC50=117 nM) [1].in vivo: SR1001 was a RORα inverse agonist eliminated the circadian pattern of expression of CS mRNA in mice [2]. |
Synonyms | (Z)-N-(5-(N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)sulfamoyl)-4-methylthiazol-2-yl)acetimidic acid |
Reference | [1]. Solt LA, et al. Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand. Nature. 2011 Apr 28;472(7344):491-4. [2]. Crumbley C, et al. Regulation of expression of citrate synthase by the retinoic acid receptor-related orphan receptor α (RORα). PLoS One. 2012;7(4):e33804. |
PubChem Compound | 44241473 |
Last Modified | Nov 11 2021 |
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